molecular formula C8H10Br2ClN B6277777 [(2,4-dibromophenyl)methyl](methyl)amine hydrochloride CAS No. 2763759-28-8

[(2,4-dibromophenyl)methyl](methyl)amine hydrochloride

Cat. No. B6277777
CAS RN: 2763759-28-8
M. Wt: 315.4
InChI Key:
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Description

2,4-Dibromophenylmethyl (methyl)amine hydrochloride, also known as 2,4-DBPA, is an organic compound commonly used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol, and its molecular weight is 322.78 g/mol. It is most notably used in the synthesis of pharmaceuticals, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

[(2,4-dibromophenyl)methyl](methyl)amine hydrochloride has been used in a wide variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological processes, and the investigation of structure-activity relationships. It has also been used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. Furthermore, it has been used as a starting material for the synthesis of various organic compounds, including dyes and pesticides.

Mechanism of Action

The mechanism of action of [(2,4-dibromophenyl)methyl](methyl)amine hydrochloride is not yet fully understood, but it is known to interact with several biochemical and physiological processes. Specifically, it has been shown to interact with the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other related compounds. Additionally, it has been shown to inhibit the activity of aldo-keto reductase, an enzyme involved in the metabolism of a variety of compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of cyclooxygenase, which is involved in the synthesis of prostaglandins and other related compounds. Additionally, it has been shown to inhibit the activity of aldo-keto reductase, an enzyme involved in the metabolism of a variety of compounds. Furthermore, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The use of [(2,4-dibromophenyl)methyl](methyl)amine hydrochloride in laboratory experiments has several advantages and limitations. One of the primary advantages of using this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that this compound is a toxic compound and should be handled with care. Furthermore, it can be difficult to purify and its solubility in water is limited.

Future Directions

The use of [(2,4-dibromophenyl)methyl](methyl)amine hydrochloride in scientific research has a variety of potential future directions. For example, it could be used in the development of new pharmaceuticals, the study of biochemical and physiological processes, and the investigation of structure-activity relationships. Additionally, it could be used in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. Furthermore, it could be used as a starting material for the synthesis of various organic compounds, including dyes and pesticides.

Synthesis Methods

[(2,4-dibromophenyl)methyl](methyl)amine hydrochloride is synthesized by a two-step process that involves the reaction of 2,4-dibromoaniline with an alkyl halide, followed by hydrolysis of the resulting intermediate. In the first step, 2,4-dibromoaniline is reacted with an alkyl halide in the presence of a base, such as sodium hydroxide, to form an intermediate amine salt. In the second step, the intermediate amine salt is hydrolyzed to form this compound hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2,4-dibromophenyl)methyl](methyl)amine hydrochloride involves the reaction of 2,4-dibromobenzyl chloride with methylamine in the presence of a base to form the intermediate [(2,4-dibromophenyl)methyl]methylamine, which is then treated with hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "2,4-dibromobenzyl chloride", "methylamine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,4-dibromobenzyl chloride is reacted with methylamine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate [(2,4-dibromophenyl)methyl]methylamine.", "Step 2: The intermediate [(2,4-dibromophenyl)methyl]methylamine is then treated with hydrochloric acid to yield the final product as a hydrochloride salt, which can be isolated by filtration or precipitation." ] }

CAS RN

2763759-28-8

Molecular Formula

C8H10Br2ClN

Molecular Weight

315.4

Purity

95

Origin of Product

United States

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